molecular formula C25H20N2O4S B2667469 ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 326017-65-6

ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2667469
CAS No.: 326017-65-6
M. Wt: 444.51
InChI Key: AIFAAKBBFUPJLH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, such as the phenoxy, benzamido, and thiazole moieties, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This step forms the core thiazole structure.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Attachment of the Phenoxybenzamido Group: The phenoxybenzamido group can be introduced through an amide coupling reaction between 3-phenoxybenzoic acid and the thiazole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide or ester groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzamido groups using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amides, alcohols

    Substitution: Substituted phenoxy or benzamido derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(3-phenoxybenzamido)-4-phenyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-2-30-24(29)22-21(17-10-5-3-6-11-17)26-25(32-22)27-23(28)18-12-9-15-20(16-18)31-19-13-7-4-8-14-19/h3-16H,2H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFAAKBBFUPJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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